

Technical Support Center: Anhydrous Cerium(III) Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium(III) iodide

Cat. No.: B3029772

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with essential information for handling anhydrous **Cerium(III) iodide** (CeI_3), focusing on the critical aspect of preventing its hydration.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous **Cerium(III) iodide** and why is its anhydrous form important?

A: Anhydrous **Cerium(III) iodide** (CeI_3) is a yellow, solid inorganic compound.^{[1][2]} Its anhydrous (water-free) state is crucial for many applications, including its use as a pharmaceutical intermediate and as a starting material for organocerium compounds.^{[1][3]} The presence of water can lead to the formation of hydrates or oxyhalides, which can act as impurities and interfere with chemical reactions.^[4]

Q2: What are the key properties of anhydrous **Cerium(III) iodide**?

A: Anhydrous CeI_3 is an extremely hygroscopic material, meaning it readily absorbs moisture from the atmosphere.^{[3][5]} Upon exposure to air, it can also turn brown due to the liberation of iodine.^[3] It is soluble in water and acetone.^[1] Key quantitative properties are summarized in the table below.

Q3: What happens if anhydrous CeI_3 becomes hydrated?

A: When anhydrous CeI_3 absorbs water, it forms **cerium(III) iodide** hydrates. This hydration compromises the purity and reactivity of the compound. Simply heating the hydrated salt to remove the water is often ineffective and can lead to the formation of unwanted cerium oxyhalides, which can be detrimental to subsequent experimental steps.[4]

Q4: How can I visually identify if my sample of CeI_3 has been compromised by moisture?

A: A pure, anhydrous CeI_3 sample typically appears as a yellow solid or powder.[6][7] Exposure to air and moisture can cause a color change to yellow-green or brown.[7] The texture may also change from a free-flowing powder to clumps or a paste-like substance.

Troubleshooting Guide

Problem/Observation	Potential Cause	Recommended Action
The CeI_3 powder, which should be yellow, has a brownish tint.	Exposure to air, leading to the liberation of free iodine. [3]	The sample may be partially decomposed. Its use is not recommended for reactions sensitive to iodine or purity.
The powder is clumpy and does not flow freely.	The sample has absorbed moisture from the atmosphere.	The material is hydrated. Do not use it in moisture-sensitive reactions. Attempt to re-dry the material using the appropriate experimental protocol (see below) or discard it according to safety guidelines.
A reaction using CeI_3 is yielding unexpected byproducts or failing completely.	The CeI_3 may have been hydrated, forming oxyhalides upon heating or reacting differently than its anhydrous form. [4]	Verify the integrity of the CeI_3 stock. If hydration is suspected, use a fresh, properly stored sample. Consider re-drying the existing stock if a fresh sample is unavailable.
The container seal appears broken or compromised upon receipt.	Improper sealing during manufacturing or damage during shipping.	Do not use the product. Contact the supplier immediately for a replacement. Assume the material has been exposed to the atmosphere.

Data Presentation: Properties of Anhydrous Cerium(III) Iodide

Property	Value	Source(s)
Chemical Formula	CeI ₃	[1][6]
Molar Mass	520.83 g/mol	[2][6]
Appearance	Yellow solid	[1][7]
Melting Point	750 - 766 °C	[1]
Density	5.68 g/cm ³	[6]
Solubility	Soluble in water and acetone	[1]
Key Characteristic	Extremely hygroscopic	[3][5]

Experimental Protocols

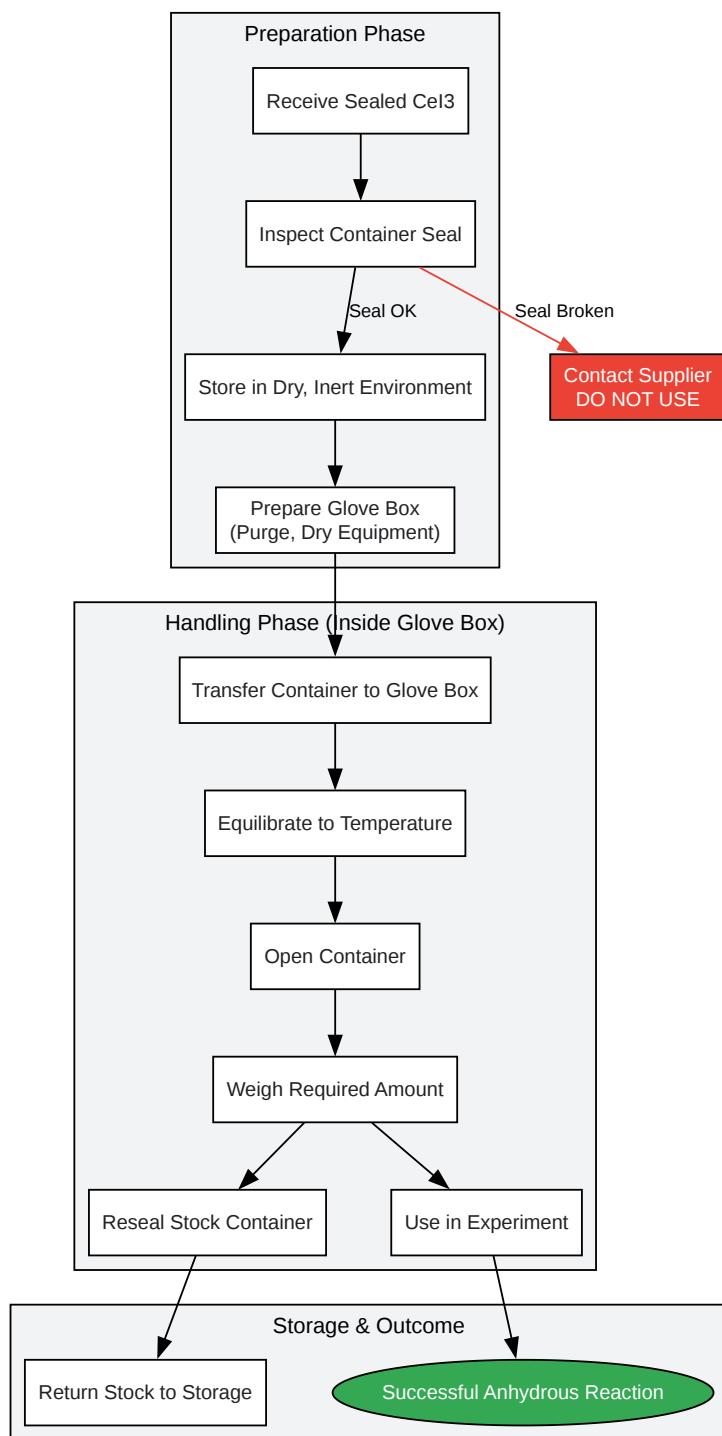
Protocol 1: Standard Handling and Storage of Anhydrous CeI₃

This protocol outlines the mandatory procedure for handling anhydrous CeI₃ to prevent hydration.

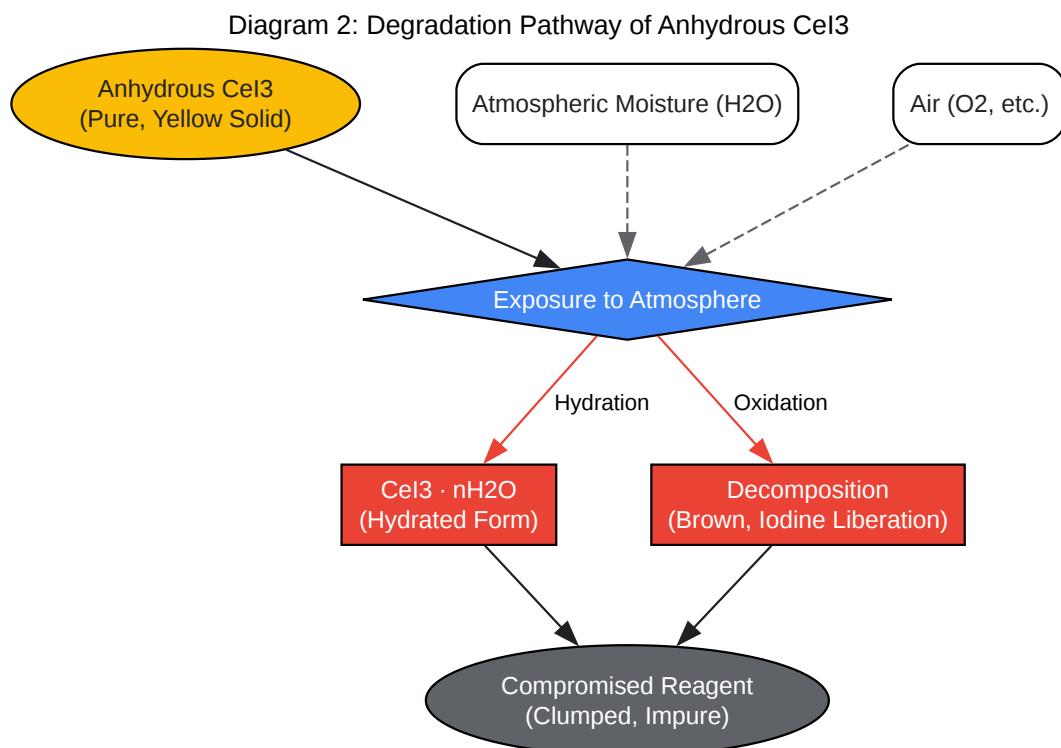
- Inert Atmosphere is Essential: All handling of anhydrous CeI₃ must be performed under a dry, inert atmosphere, such as argon or nitrogen. A glove box or a glove bag is required.[3]
- Pre-Experiment Preparation: Before introducing the CeI₃ container into the glove box, ensure the glove box atmosphere has a low oxygen and water content (typically <1 ppm). All glassware and tools must be rigorously dried, for example, by oven-drying at >120°C for several hours and then cooling under vacuum or in a desiccator before being brought into the glove box.
- Equilibration: Allow the sealed container of CeI₃ to equilibrate to the glove box temperature before opening to prevent condensation of trace moisture onto the cold powder.
- Weighing and Dispensing: Unseal the container only within the inert atmosphere. Use pre-dried spatulas and weighing boats. Dispense the required amount quickly and efficiently.

- Resealing and Storage: Immediately and securely reseal the main container of CeI_3 . It is good practice to further seal the container with paraffin film or place it inside a larger, sealed container within the glove box. Store the container in a cool, dry, well-ventilated place, preferably within a desiccator cabinet under an inert atmosphere.^{[8][9]} Many suppliers provide the material in argon-filled, sealed glass tubes.^[6]

Protocol 2: Dehydration of Hydrated Cerium(III) Iodide


If anhydrous CeI_3 has been inadvertently hydrated, this procedure can be used to regenerate the anhydrous material. This method is adapted from general procedures for drying lanthanide halides.^{[10][11]}

Warning: This procedure involves heating and sublimation and should be performed in a well-ventilated fume hood.


- Mixing with Ammonium Iodide: In a mortar and pestle (inside a glove box if possible, otherwise work quickly), thoroughly mix the hydrated **cerium(III) iodide** with an excess of ammonium iodide (NH_4I) (approximately 5-6 times the molar equivalent).
- Initial Heating: Place the mixture in a suitable flask or tube made of quartz or borosilicate glass. Gently heat the mixture under a slow stream of dry, inert gas (argon or nitrogen) or under vacuum. A temperature of $\sim 150\text{-}200^\circ\text{C}$ is initially used to drive off the water.
- Sublimation Step: Once the water has been removed, slowly increase the temperature to approximately $350\text{-}400^\circ\text{C}$. At this temperature, the ammonium iodide will sublime. Continue heating until all the NH_4I has sublimed and collected in a cooler part of the apparatus.
- Final Product: The remaining solid is anhydrous CeI_3 .
- Cooling and Storage: Allow the anhydrous CeI_3 to cool to room temperature under a continuous flow of inert gas or under vacuum. Once cool, immediately transfer the material to a sealed container inside a glove box for proper storage as described in Protocol 1.

Visualizations

Diagram 1: Experimental Workflow for Handling Anhydrous Cel3

[Click to download full resolution via product page](#)

Caption: Diagram 1: Experimental Workflow for Handling Anhydrous Cel3.

[Click to download full resolution via product page](#)

Caption: Diagram 2: Degradation Pathway of Anhydrous CeI₃.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cerium(III) iodide - Wikipedia [en.wikipedia.org]

- 2. Cerous iodide | Cel3 | CID 123265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CERIUM (III) IODIDE | 7790-87-6 [chemicalbook.com]
- 4. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]
- 5. 7790-87-6 CAS MSDS (CERIUM (III) IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. aemree.com [aemree.com]
- 7. CAS 7790-87-6: Cerium iodide (CeI3) | CymitQuimica [cymitquimica.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. CERIUM (III) IODIDE - Safety Data Sheet [chemicalbook.com]
- 10. PREPARATION OF ANHYDROUS LANTHANIDE HALIDES, ESPECIALLY IODIDES (Journal Article) | OSTI.GOV [osti.gov]
- 11. Lutetium(III) iodide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Support Center: Anhydrous Cerium(III) Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029772#preventing-hydration-of-anhydrous-cerium-iii-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com